3-Acetamidophthalic acid

Pharmaceutical Process Chemistry Apremilast Synthesis Yield Optimization

3-Acetamidophthalic acid (CAS 15371-06-9) is an aromatic dicarboxylic acid derivative with the molecular formula C₁₀H₉NO₅ and a molecular weight of 223.18 g/mol. It is formally recognized as Apremilast EP Impurity B and Apremilast USP Impurity B, serving as a critical pharmaceutical analytical impurity reference standard for the quality control of the PDE4 inhibitor drug Apremilast (Otezla®).

Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
CAS No. 15371-06-9
Cat. No. B106942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamidophthalic acid
CAS15371-06-9
Synonyms3-(Acetylamino)-1,2-benzenedicarboxylic Acid;  Apremilast Impurity B
Molecular FormulaC10H9NO5
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1C(=O)O)C(=O)O
InChIInChI=1S/C10H9NO5/c1-5(12)11-7-4-2-3-6(9(13)14)8(7)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16)
InChIKeyONSCGVISIRLDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamidophthalic Acid (CAS 15371-06-9): Pharmaceutical Reference Standard and Key Apremilast Intermediate


3-Acetamidophthalic acid (CAS 15371-06-9) is an aromatic dicarboxylic acid derivative with the molecular formula C₁₀H₉NO₅ and a molecular weight of 223.18 g/mol [1]. It is formally recognized as Apremilast EP Impurity B and Apremilast USP Impurity B, serving as a critical pharmaceutical analytical impurity reference standard for the quality control of the PDE4 inhibitor drug Apremilast (Otezla®) . The compound features an acetamido group (–NHCOCH₃) substituted at the 3-position of the phthalic acid aromatic ring, which distinguishes it from the more common 4-substituted and unsubstituted phthalic acid analogs and directly governs its role in both impurity profiling and downstream synthetic applications [1].

Why Generic Phthalic Acid Derivatives Cannot Substitute for 3-Acetamidophthalic Acid


Attempts to substitute 3-acetamidophthalic acid with other phthalic acid derivatives — including 3-nitrophthalic acid, 3-aminophthalic acid, or 3-hydroxyphthalic anhydride — fail on three critical dimensions: (1) regulatory identity, as only the 3-acetamido derivative is codified as EP Impurity B and USP Impurity B for Apremilast, making substitution unacceptable for pharmacopeial compliance [1]; (2) synthetic incompatibility, because the acetamido group at the 3-position directly participates in the condensation reaction with (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine to form Apremilast, a reactivity profile absent in the nitro, amino, or hydroxy analogs [2]; and (3) supply-chain specification mismatches, as the compound is commercially available exclusively as a pharmaceutical analytical impurity with ≥98% purity (HPLC) and full characterization data compliant with ANDA/DMF filing requirements, whereas generic phthalic acid derivatives are supplied for industrial applications without pharmacopeial documentation .

Quantitative Differentiation Evidence: 3-Acetamidophthalic Acid vs. Closest Analogs and Alternatives


Synthetic Yield: 3-Acetamidophthalic Anhydride Route Delivers Industrial-Grade Efficiency for Apremilast

The patented industrial method using 3-acetamidophthalic anhydride (derived from 3-acetamidophthalic acid) achieves a two-step yield of 75% with 99.8% purity by HPLC for the key intermediate, representing a substantial improvement over the prior art baseline of only 61% yield for 3-acetamidophthalic anhydride preparation [1]. In an alternative patented process, 3-acetamidophthalic anhydride reactivity was optimized to produce Apremilast in >90% yield with >99.5% purity and >99.5% enantiomeric excess, demonstrating superior synthetic efficiency [2]. By contrast, published routes using 3-nitrophthalic acid as the starting material require a multi-step sequence of reduction (Pd/C, H₂) followed by acetylation with acetic anhydride to reach the same acetamidophthalic anhydride intermediate, adding two additional synthetic steps and associated purification burdens [1].

Pharmaceutical Process Chemistry Apremilast Synthesis Yield Optimization

Pharmacopeial Identity and Regulatory Acceptance: Exclusive Designation as EP/USP Impurity B

3-Acetamidophthalic acid is the only compound specifically designated as Apremilast EP Impurity B and Apremilast USP Impurity B, a regulatory identity not shared by any other phthalic acid derivative [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used directly for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Apremilast, with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. The USP Pharmaceutical Analytical Impurity product (Catalog No. 1A04490) provides a certified reference standard at $562.50 per 25 mg . In contrast, 3-nitrophthalic anhydride (CAS 641-70-3), 3-aminophthalic acid hydrochloride (CAS 6946-22-1), and 3-hydroxyphthalic anhydride (CAS 37418-88-5) are sold as general-purpose reagents with no pharmacopeial certification or impurity designation .

Pharmaceutical Quality Control Pharmacopeial Compliance ANDA Filing

Physicochemical Property Differentiation: Melting Point and Solubility Profile vs. Structural Analogs

3-Acetamidophthalic acid exhibits a melting point of 198.96 °C (measured) with a reported alternative of 260 °C depending on polymorphic form, and an aqueous solubility of 1630 mg/L at 25 °C, as determined by ACD/Labs predictive modeling . In comparison, 3-nitrophthalic anhydride demonstrates a melting point range of 160–165 °C , while 3-hydroxyphthalic anhydride melts at 199–202 °C . The target compound's LogP of 1.36 and topological polar surface area (TPSA) of 104 Ų place it in a distinct chromatographic retention zone compared to 3-nitrophthalic anhydride (XLogP3: 1.1; TPSA: 80.7 Ų based on 5 hydrogen bond acceptors) and 3-hydroxyphthalic anhydride (XLogP3: 1.5; TPSA: 63.6 Ų based on 4 hydrogen bond acceptors), enabling clear HPLC separation for impurity profiling .

Physicochemical Characterization Analytical Method Development Solid-State Properties

Market and Procurement Significance: A $2.67 Billion Drug Market Supports Reliable Supply Chains

The global Apremilast market was valued at USD 2.67 billion in 2024 and is projected to reach USD 3.95 billion by 2032 at a CAGR of 5.00% [1]. Otezla® (Apremilast) generated USD 2.126 billion in revenue in 2024, with Q4 2024 sales of USD 624 million driven by a 5% volume increase [2]. This commercial scale ensures sustained demand for 3-acetamidophthalic acid as both a reference impurity standard and a key synthetic intermediate. Multiple ISO-certified suppliers (including USP, CATO under ISO 17034, SynZeal, Aladdin, and GLPBIO) maintain inventory of the compound with defined purity grades (≥95% to ≥98%) and pricing ranging from approximately $112/25 mg (GLPBIO) to $562.50/25 mg (USP certified) . In contrast, procurement channels for non-pharmacopeial phthalic acid analogs such as 3-hydroxyphthalic anhydride or 3-aminophthalic acid hydrochloride are limited to general chemical suppliers without pharmaceutical certification, creating substantial regulatory risk for ANDA filers .

Pharmaceutical Market Intelligence Supply Chain Assessment Generic Drug Development

Synthetic Route Advantage: One-Step Condensation vs. Multi-Step Alternative Pathways

The dominant apremilast synthetic route employs a one-step acid-catalyzed condensation between 3-acetamidophthalic anhydride and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine in acetic acid at reflux (15 hours) or under optimized conditions (toluene/acetic acid, 80–100 °C) [1][2]. This straightforward coupling avoids the multi-step sequence required when starting from 3-nitrophthalic acid: (a) catalytic hydrogenation with 10% Pd/C under 55 psi H₂ for 13 hours to yield 3-aminophthalic acid, (b) acetylation with acetic anhydride at 140 °C for 3 hours to form 3-acetamidophthalic anhydride, and only then (c) condensation with the chiral amine [3]. The 3-nitrophthalic acid route adds two additional synthetic steps, consumes expensive palladium catalyst, and requires high-pressure hydrogenation equipment, increasing both capital expenditure and process safety risk [3]. Alternative routes employing 3-hydroxyphthalic anhydride or 3-aminophthalic acid hydrochloride lack any published apremilast-directed synthetic protocols and would require de novo process development .

Process Chemistry Step-Economy Green Chemistry Metrics

Optimal Deployment Scenarios for 3-Acetamidophthalic Acid (CAS 15371-06-9) Based on Quantitative Evidence


ANDA Filing: Pharmacopeial Impurity Reference Standard for Apremilast Quality Control

Generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) for Apremilast are required to identify, quantify, and control all pharmacopeially specified impurities. 3-Acetamidophthalic acid is the only compound designated as EP Impurity B and USP Impurity B, and it is available with full characterization data compliant with regulatory guidelines [1]. The USP-certified reference standard (Catalog No. 1A04490, $562.50/25 mg) provides traceable purity for HPLC method validation, system suitability testing, and batch release testing . The compound's distinct physicochemical profile — mp 198.96 °C, solubility 1630 mg/L at 25 °C, LogP 1.36, TPSA 104 Ų — ensures unambiguous chromatographic separation from the Apremilast API and other process-related impurities . Procurement from ISO 17034-certified suppliers such as CATO provides full-quality documentation including NMR, MS, HPLC, IR, and UV spectra, eliminating the need for in-house re-characterization [2].

Industrial-Scale Apremilast Manufacturing: Optimized Intermediate Route with High Yield

For pharmaceutical manufacturers scaling up Apremilast production, the 3-acetamidophthalic anhydride route delivers a demonstrated two-step yield of 75% with 99.8% HPLC purity [1], and optimized conditions can achieve >90% final product yield with >99.5% purity and >99.5% ee . This one-step condensation pathway eliminates the additional hydrogenation and acetylation steps required by the 3-nitrophthalic acid alternative, reducing total step count from three to one and process time from 31+ hours to approximately 15–18 hours . The resulting process simplification lowers capital equipment requirements, reduces palladium catalyst costs, and minimizes waste generation per batch. The global Apremilast market valued at USD 2.67 billion (2024) and growing at 5.00% CAGR through 2032 sustains long-term demand for the intermediate [3].

Forced Degradation and Stability Studies for Regulatory Submission Packages

ICH Q1A(R2) stability testing guidelines require the identification and characterization of degradation products. 3-Acetamidophthalic acid, as a defined process impurity and potential degradation product of Apremilast, serves as a critical reference marker in forced degradation studies (acid, base, oxidative, thermal, and photolytic stress conditions) [1]. Suppliers such as SynZeal and Aladdin provide the compound at ≥98% purity in sizes ranging from 25 mg to 500 mg, with documented storage conditions (room temperature, sealed, away from moisture) and shelf-life data (3 years from date of manufacture) . The compound's GHS hazard classification (H341: suspected mutagen; H351: suspected carcinogen; H317: skin sensitizer; H361: suspected reproductive toxicity) [2] mandates appropriate handling, making the availability of pre-characterized, high-purity reference material essential for safe laboratory deployment without requiring in-house synthesis.

Analytical Method Development and Validation for HPLC/UPLC Impurity Profiling

Analytical development laboratories developing HPLC or UPLC methods for Apremilast impurity quantification require a well-characterized impurity standard with known retention behavior. 3-Acetamidophthalic acid's computed LogP of 1.36 and TPSA of 104 Ų [1] predict a distinct retention time window that can be exploited for method optimization. The compound's aqueous solubility of 1630 mg/L at 25 °C facilitates standard solution preparation without the solubility challenges often encountered with more hydrophobic phthalic acid derivatives [1]. Commercial availability at multiple purity tiers — from >95% (CATO, $cost-effective) to ≥98% (Aladdin, $324.90–$2,279.90 depending on size) to USP-certified ($562.50/25 mg) [2] — allows laboratories to select the appropriate grade based on intended use (e.g., method development screening vs. GMP batch release testing).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetamidophthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.